2'-O-Allyladenosine

Descripción general

Descripción

2’-O-Allyladenosine is a modified nucleoside where the hydroxyl group at the 2’ position of the ribose sugar is substituted with an allyl group. This modification enhances the stability of the nucleoside and makes it resistant to degradation by nucleases. It is particularly useful in studying RNA processing and for affinity chromatography of RNA-protein complexes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Allyladenosine typically involves the allylation of adenosine. One common method includes the protection of the 3’ and 5’ hydroxyl groups of adenosine, followed by the selective allylation of the 2’ hydroxyl group. The protected adenosine is then deprotected to yield 2’-O-Allyladenosine .

Industrial Production Methods: Industrial production of 2’-O-Allyladenosine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency in industrial production .

Análisis De Reacciones Químicas

Types of Reactions: 2’-O-Allyladenosine can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or other oxidized derivatives.

Reduction: The allyl group can be reduced to form saturated derivatives.

Substitution: The allyl group can participate in substitution reactions to form different functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can yield epoxides, while reduction can yield saturated derivatives .

Aplicaciones Científicas De Investigación

RNA Labeling

Overview:

2'-O-Allyladenosine has been identified as a novel small molecule for RNA labeling. Its ability to be incorporated into RNA makes it a valuable tool for studying RNA structure and metabolism.

Key Findings:

- Metabolic Incorporation: this compound can be metabolically incorporated into newly synthesized RNAs within mammalian cells, functioning similarly to adenosine .

- Enzyme-Assisted Labeling: It can also be utilized in enzyme-assisted labeling techniques, where human RNA N6-methyladenosine methyltransferases can work with synthetic cofactors to install allyl groups at specific positions on RNA .

Applications:

- Studying RNA Dynamics: The incorporation of this compound allows researchers to track RNA dynamics and interactions within cells.

- Mapping mRNA Modifications: Recent studies have used this compound to substitute for methylated adenosine in mRNA, enabling mapping of m6A sites across transcripts .

Antiviral Research

Overview:

The modification of nucleotides such as this compound has implications for antiviral strategies, particularly against viruses that utilize RNA for their replication.

Key Findings:

- Methylation and Viral RNA: Research indicates that similar modifications (like 2'-O-methylation) can influence the replication of flaviviruses by affecting the translation of viral RNA . While not directly studied with this compound, the principles suggest potential antiviral applications.

- Inhibition of Viral Replication: The modification may enhance the stability and efficacy of oligonucleotides designed to inhibit viral replication through improved binding affinity to viral RNA .

Applications:

- Therapeutic Development: The design of antiviral compounds incorporating this compound could lead to new treatments for viral infections by targeting viral RNA mechanisms.

Therapeutic Potential

Overview:

The unique properties of this compound suggest potential therapeutic applications, particularly in gene modulation and as part of oligonucleotide therapies.

Key Findings:

- Modulation of Gene Expression: Oligonucleotides containing this compound can be engineered to hybridize specifically with target mRNA sequences, potentially modulating gene expression .

- Enhanced Stability: The incorporation of this modified nucleoside may improve the stability and efficacy of therapeutic oligonucleotides against nucleases .

Applications:

- Gene Therapy: These properties make this compound-modified oligonucleotides promising candidates for gene therapy strategies aimed at correcting genetic disorders or modulating disease-related gene expression.

- Diagnostics: The ability to specifically bind to target sequences also positions these modified oligonucleotides as useful tools in diagnostics for detecting specific RNA or DNA sequences associated with diseases.

Mecanismo De Acción

The mechanism of action of 2’-O-Allyladenosine involves its incorporation into RNA molecules, where it enhances the stability of the RNA by making it resistant to degradation by nucleases. This stability is crucial for various biochemical and molecular biology applications, including antisense experiments and RNA-protein interaction studies .

Comparación Con Compuestos Similares

2’-O-Methyladenosine: Similar to 2’-O-Allyladenosine but with a methyl group instead of an allyl group. It also provides stability and resistance to nucleases.

2’-O-Ethyladenosine: Similar to 2’-O-Allyladenosine but with an ethyl group.

Uniqueness: 2’-O-Allyladenosine is unique due to the presence of the allyl group, which provides additional functionalization possibilities through oxidation, reduction, and substitution reactions. This makes it a versatile compound for various research applications .

Actividad Biológica

2'-O-Allyladenosine is a modified nucleoside that has garnered significant interest in the field of molecular biology and pharmacology due to its unique structural features and biological activities. This compound is a derivative of adenosine, where an allyl group is attached to the 2'-hydroxyl position of the ribose sugar. The modifications to the adenosine structure can influence its interactions with biological targets, thereby affecting various cellular processes.

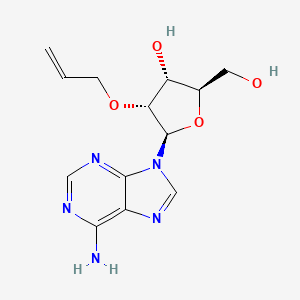

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure is characterized by:

- An adenine base .

- A ribose sugar with a 2'-O-allyl modification.

The presence of the allyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cellular membranes.

This compound exhibits various biological activities, primarily through its interaction with adenosine receptors and involvement in RNA metabolism. Key mechanisms include:

- Adenosine Receptor Modulation : this compound can act as an agonist or antagonist at adenosine receptors (A1, A2A, A2B, and A3), influencing pathways related to inflammation, immune response, and neuroprotection .

- RNA Modification : The compound may participate in RNA methylation processes, particularly influencing the stability and translation efficiency of mRNA through 2'-O-methylation effects .

Case Studies

- Neuroprotective Effects :

-

Cancer Research :

- Research has shown that this compound can inhibit cancer cell proliferation by modulating adenosine signaling pathways. In vitro studies demonstrated that it reduced the growth of various cancer cell lines, including breast and lung cancers, by inducing apoptosis through adenosine receptor activation .

Quantitative Analysis

To better understand the biological activity of this compound, quantitative analyses have been performed to assess its effects on cellular processes. Below is a summary table highlighting key findings from various studies:

Propiedades

IUPAC Name |

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-prop-2-enoxyoxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O4/c1-2-3-21-10-9(20)7(4-19)22-13(10)18-6-17-8-11(14)15-5-16-12(8)18/h2,5-7,9-10,13,19-20H,1,3-4H2,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQRPQVBZQQZPL-QYVSTXNMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.